Bisabolene

Description

Structure

3D Structure

Properties

IUPAC Name |

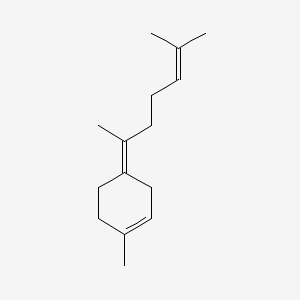

1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGUIVFBMBVUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)CCC=C(C)C)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052131 | |

| Record name | 2-Methyl-6-(4-methylcyclohex-3-en-1-ylidene)hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless slightly viscous oil; pleasant, warm sweet-spicy-balsamic aroma | |

| Record name | Bisabolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1335/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Insoluble (in ethanol) | |

| Record name | Bisabolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1335/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.850-0.858 | |

| Record name | Bisabolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1335/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

495-62-5 | |

| Record name | γ-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 4-(1,5-dimethyl-4-hexen-1-ylidene)-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-6-(4-methylcyclohex-3-en-1-ylidene)hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-(4-methylcyclohex-3-en-1-ylidene)hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthetic Pathway of Bisabolene in Grand Fir (Abies grandis): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grand fir (Abies grandis) is a coniferous tree that, like many plants, has evolved a sophisticated chemical defense system to protect itself from herbivores and pathogens. A key component of this defense is the production of a diverse array of terpenoids. Among these, the sesquiterpene bisabolene (B7822174) is of significant interest due to its biological activities and its role as a precursor to other important compounds. This technical guide provides an in-depth overview of the biosynthetic pathway of bisabolene in Abies grandis, focusing on the core enzymatic steps, regulatory aspects, and the experimental methodologies used to elucidate this pathway.

The Core Biosynthetic Pathway of (E)-α-Bisabolene

The biosynthesis of (E)-α-bisabolene in Abies grandis is a targeted and inducible process, primarily activated in response to physical wounding or insect attack[1][2][3]. The central enzyme responsible for the production of (E)-α-bisabolene is the (E)-α-bisabolene synthase. This enzyme catalyzes the conversion of farnesyl diphosphate (B83284) (FPP) into (E)-α-bisabolene as its sole product[1][2].

Upstream Pathway: The Mevalonate (B85504) Pathway

The precursor molecule, farnesyl diphosphate (FPP), is synthesized through the mevalonate (MVA) pathway, a fundamental route for isoprenoid biosynthesis in eukaryotes[4][5][6]. This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[4][7]. These five-carbon units are then sequentially condensed to form geranyl pyrophosphate (GPP; C10) and subsequently farnesyl pyrophosphate (FPP; C15)[7][8]. In conifers, the MVA pathway is compartmentalized, with the cytosolic pathway being responsible for the production of sesquiterpenes[9].

dot

Caption: Biosynthetic pathway of (E)-α-bisabolene in Abies grandis.

Quantitative Data

The following tables summarize the key quantitative data available for the (E)-α-bisabolene synthase from Abies grandis.

| Enzyme Property | Value | Reference |

| Deduced Molecular Weight | 93.8 kDa | [1][2][3] |

| Isoelectric Point (pI) | 5.03 | [1][2][3] |

| Substrate | Farnesyl Diphosphate (FPP) | [1][2] |

| Product | (E)-α-Bisabolene | [1][2] |

| Cofactor Requirement | Divalent Cation (Mg²⁺ or Mn²⁺) |

| Kinetic Parameter | Value | Reference |

| Kₘ for Farnesyl Diphosphate | 49.5 µM |

Experimental Protocols

This section provides an overview of the key experimental protocols used in the study of the bisabolene biosynthetic pathway in Abies grandis.

cDNA Library Construction from Wounded Abies grandis Stems

dot

Caption: Workflow for cDNA library construction.

Methodology:

-

Wounding and Tissue Harvest: Stems of young Abies grandis saplings are mechanically wounded. After a specific induction period (e.g., 11-14 days for maximal bisabolene synthase mRNA accumulation), the wounded stem tissue is harvested and immediately frozen in liquid nitrogen[2].

-

RNA Extraction: Total RNA is extracted from the ground tissue using standard protocols, such as those involving guanidinium (B1211019) thiocyanate-phenol-chloroform extraction, to ensure the integrity of the RNA.

-

mRNA Isolation: Messenger RNA (mRNA) is isolated from the total RNA population by affinity chromatography using oligo(dT)-cellulose, which selectively binds the poly(A) tails of eukaryotic mRNAs.

-

cDNA Synthesis: First-strand cDNA is synthesized from the mRNA template using reverse transcriptase and an oligo(dT) primer. Subsequently, the second strand is synthesized using DNA polymerase I and RNase H.

-

Vector Ligation and Library Construction: The resulting double-stranded cDNA is ligated into a suitable vector, such as a lambda phage vector (e.g., λ ZAP II), to construct the cDNA library.

Heterologous Expression of (E)-α-Bisabolene Synthase in E. coli

dot

Caption: Workflow for heterologous protein expression.

Methodology:

-

Gene Amplification and Cloning: The full-length coding sequence of the (E)-α-bisabolene synthase is amplified from the cDNA library using PCR with gene-specific primers. The amplified product is then cloned into a bacterial expression vector, often one that adds a purification tag (e.g., a polyhistidine-tag).

-

Transformation: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)), which is optimized for protein expression.

-

Induction and Culture: The transformed bacteria are grown in a suitable culture medium to a specific optical density. Protein expression is then induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Harvest and Lysis: After a period of incubation to allow for protein expression, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted, for example, by sonication.

-

Protein Purification: The recombinant (E)-α-bisabolene synthase is purified from the cell lysate. If a His-tag was incorporated, nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography is a common and effective purification method.

Sesquiterpene Synthase Enzyme Assay

Methodology:

-

Reaction Mixture: The standard assay mixture contains the purified recombinant (E)-α-bisabolene synthase in a suitable buffer (e.g., HEPES buffer, pH 7.0).

-

Cofactor Addition: A divalent cation, typically MgCl₂, is added to the reaction mixture as it is required for enzyme activity.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, [³H]-labeled farnesyl diphosphate.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period.

-

Product Extraction: The reaction is stopped, and the radioactive sesquiterpene products are extracted from the aqueous mixture using an organic solvent (e.g., hexane).

-

Analysis: The extracted products are analyzed by methods such as gas chromatography-mass spectrometry (GC-MS) to identify the specific bisabolene isomers produced and by liquid scintillation counting to quantify the amount of product formed.

Northern Blot Analysis of mRNA Expression

dot

Caption: Workflow for Northern blot analysis.

Methodology:

-

RNA Isolation and Electrophoresis: Total RNA is isolated from wounded and unwounded Abies grandis stem tissue at various time points. The RNA is then separated by size using denaturing agarose gel electrophoresis.

-

Blotting: The separated RNA is transferred from the gel to a solid support, such as a nitrocellulose or nylon membrane.

-

Probe Labeling: A DNA probe specific to the (E)-α-bisabolene synthase gene is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Hybridization: The membrane is incubated with the labeled probe, which hybridizes to the complementary mRNA sequence.

-

Washing and Detection: The membrane is washed to remove any unbound probe. The hybridized probe is then detected by autoradiography (for radioactive probes) or other appropriate imaging techniques, revealing the presence and abundance of the bisabolene synthase mRNA.

Conclusion

The biosynthesis of (E)-α-bisabolene in Abies grandis is a well-characterized, wound-inducible defense mechanism. The pathway hinges on the activity of (E)-α-bisabolene synthase, which converts FPP, a product of the mevalonate pathway, into the final sesquiterpene. The elucidation of this pathway has been made possible through a combination of molecular cloning, heterologous expression, and detailed biochemical and gene expression analyses. This technical guide provides a foundational understanding of this important biosynthetic pathway, offering valuable insights for researchers in plant biochemistry, natural product chemistry, and drug development. The detailed methodologies and quantitative data presented herein serve as a practical resource for further investigation and potential biotechnological applications of this pathway.

References

- 1. Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-alpha-bisabolene synthase from grand fir (Abies grandis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-α-bisabolene synthase from grand fir (Abies grandis) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 5. Enzymes of the mevalonate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Natural sources and distribution of bisabolene isomers

An In-depth Technical Guide to the Natural Sources and Distribution of Bisabolene (B7822174) Isomers

Introduction

Bisabolenes are a class of naturally occurring monocyclic sesquiterpenes (C15H24) found throughout the plant and fungal kingdoms.[1] These volatile compounds are significant components of many essential oils and are recognized for their pleasant balsamic or fruity aromas.[2] The bisabolene framework exists as three primary structural isomers—α-bisabolene, β-bisabolene, and γ-bisabolene—which differ in the position of their carbon-carbon double bonds.[1]

Each isomer possesses distinct properties and applications, making them valuable in the cosmetic, fragrance, pharmaceutical, and chemical industries.[2] For instance, β-bisabolene is approved as a food additive in Europe for its balsamic scent, while hydrogenated bisabolene (bisabolane) is being explored as a biosynthetic alternative to D2 diesel fuel.[1][3] Despite their wide distribution, the concentration of bisabolenes in natural sources is often low, rendering direct extraction for industrial purposes economically challenging and spurring research into microbial biosynthesis as a sustainable alternative.[2][4]

This guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for bisabolene isomers, tailored for researchers, scientists, and drug development professionals.

Biosynthesis of Bisabolene Isomers

The biosynthesis of all bisabolene isomers originates from farnesyl pyrophosphate (FPP), a C15 intermediate in the isoprenoid pathway.[5] In plants, the precursors to FPP, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[2][6] FPP is then converted into the specific bisabolene isomers through the action of dedicated terpene synthases (TPS), namely bisabolene synthases (BS).[2] The final isomeric form—α, β, or γ—is determined by the specific synthase enzyme, such as α-bisabolene synthase (αBS), β-bisabolene synthase (βBS), or γ-bisabolene synthase (γBS).[2]

Caption: Generalized biosynthesis pathway of bisabolene isomers from precursors.

Natural Sources and Quantitative Distribution

Bisabolene isomers are found in the essential oils of a diverse range of plants and are also produced by some fungi and insects, where they can act as pheromones.[1][5] The relative abundance of each isomer varies significantly depending on the species, genotype, and environmental conditions.[7] The following tables summarize the quantitative distribution of bisabolene isomers in various natural sources as reported in scientific literature.

Table 1: Distribution of α-Bisabolene in Natural Sources

| Plant Species | Plant Part | α-Bisabolene Content (% of Essential Oil) | Reference |

|---|---|---|---|

| Matricaria recutita (Chamomile) | Oil | Main constituent | [3] |

| Commiphora guidottii (Opoponax) | Essential Oil | 27% (cis-α-bisabolene) |[8] |

Table 2: Distribution of β-Bisabolene in Natural Sources

| Plant Species | Plant Part | β-Bisabolene Content (% of Essential Oil) | Reference |

|---|---|---|---|

| Psammogeton canescens | Aerial Parts | 25% | [9] |

| Commiphora guidottii (Opoponax) | Essential Oil | 5.1% | [8][10] |

| Salvia runcinata | Essential Oil | 14.24% | [7] |

| Zingiber officinale (Ginger) | Rhizomes | Present, contributes to aroma | [11][12] |

| Piper cubeba (Cubeb) | Essential Oil | Present | [1] |

| Citrus limon (Lemon) | Essential Oil | Present | [1] |

| Origanum sp. (Oregano) | Essential Oil | Present |[1] |

Table 3: Distribution of γ-Bisabolene in Natural Sources

| Plant Species | Plant Part | γ-Bisabolene Content (% of Essential Oil) | Reference |

|---|---|---|---|

| Commiphora guidottii (Opoponax) | Essential Oil | 3.9% | [8] |

| Juniperus rigida | - | Present | [13] |

| Helichrysum mimetes | - | Present |[14] |

Methodologies for Isolation and Characterization

The extraction, isolation, and identification of bisabolene isomers from plant matrices require a systematic analytical approach. The lipophilic and volatile nature of these sesquiterpenes dictates the use of specific methodologies.

Experimental Workflow

The general workflow involves the initial extraction of volatile compounds from the prepared plant material, followed by chromatographic separation and spectroscopic identification.

Caption: General experimental workflow for bisabolene isomer analysis.

Detailed Experimental Protocols

The following protocols are generalized representations of common techniques used in the analysis of bisabolene isomers from plant sources.

4.2.1 Sample Preparation and Extraction

-

Preparation : Plant material (e.g., leaves, flowers, rhizomes) is pre-washed and dried to reduce moisture content.[15] The dried material is then ground into a fine powder to increase the surface area for efficient extraction.[15]

-

Hydrodistillation (for Essential Oils) :

-

Place a known quantity of the powdered plant material in a round-bottom flask with distilled water.

-

Connect the flask to a Clevenger-type apparatus.

-

Heat the flask to boiling. The steam and volatile compounds will rise, condense, and be collected in the apparatus.

-

Continue the process for several hours until no more oil is collected.

-

Separate the essential oil layer from the aqueous layer and dry it with anhydrous sodium sulfate.

-

-

Solvent Extraction :

-

For extracting more lipophilic compounds, macerate the plant material in a suitable organic solvent (e.g., dichloromethane, hexane (B92381), or ethanol).[15]

-

After a set period (e.g., 24-48 hours), filter the mixture.

-

Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

4.2.2 Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the primary technique for separating and identifying volatile compounds like bisabolene isomers in a complex mixture.

-

Sample Preparation : Dilute the essential oil or crude extract in a suitable volatile solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

-

Instrumentation : Utilize a GC system coupled with a Mass Spectrometer.

-

GC Conditions (Typical) :

-

Column : A non-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

-

Carrier Gas : Helium is typically used at a constant flow rate (e.g., 1.0 mL/min).[16]

-

Inlet Temperature : 250 °C.[17]

-

Oven Temperature Program : Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up at a controlled rate (e.g., 3-10 °C/min) to a final temperature of around 240-280 °C.[16][17]

-

-

MS Conditions (Typical) :

-

Data Analysis :

-

Identify compounds by comparing their retention times and mass spectra against reference data in spectral libraries (e.g., NIST, Wiley).[16]

-

Confirm identifications by comparing with the retention indices and mass spectra of authentic standards when available.

-

Quantify the relative percentage of each isomer by peak area normalization.

-

4.2.3 Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy For unambiguous structure confirmation of a purified isomer, NMR is the definitive method.

-

Sample Preparation : Dissolve 5-10 mg of the purified bisabolene isomer in an appropriate deuterated solvent (e.g., CDCl3) in an NMR tube.[16]

-

Data Acquisition :

-

Acquire standard 1D spectra (¹H NMR, ¹³C NMR).[16]

-

Acquire 2D spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and finalize the structural assignment.

-

-

Data Analysis : Compare the obtained chemical shifts and coupling constants with published data for known bisabolene isomers to confirm the structure and stereochemistry.[16]

Conclusion

Bisabolene isomers are widely distributed in nature, particularly in the essential oils of aromatic plants like chamomile, opoponax, and ginger.[3][8][12] While their presence is widespread, their concentrations are often too low for economically viable large-scale extraction, presenting a significant challenge for industrial supply chains.[2] The methodologies for their extraction and characterization are well-established, relying primarily on hydrodistillation followed by GC-MS analysis for identification and quantification.[16] For definitive structural elucidation, NMR spectroscopy remains the gold standard.[16] Given the industrial demand for bisabolenes and the limitations of natural sourcing, metabolic engineering in microorganisms has emerged as a promising and sustainable strategy for their production.[2][4] This biotechnological approach allows for high-yield production of specific isomers, paving the way for their broader application in biofuels, pharmaceuticals, and fine chemicals.

References

- 1. Bisabolene - Wikipedia [en.wikipedia.org]

- 2. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Bisabolens: chemical formula, isomers, occurrence in nature ... [antropocene.it]

- 6. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemical composition, antimicrobial and antioxidant activities of the essential oil of Psammogeton canescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Chemical BETA-BISABOLENE | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 13. gamma-Bisabolene | C15H24 | CID 62346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. gamma-BISABOLENE, (E)- | C15H24 | CID 5352437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Pharmacological Properties of β-Bisabolene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

β-Bisabolene is a naturally occurring monocyclic sesquiterpene found in the essential oils of various plants, including Commiphora species (Myrrh), ginger, and chamomile.[1] Traditionally recognized for its role in fragrance and flavor, β-bisabolene has emerged as a molecule of significant pharmacological interest. This document provides a comprehensive technical overview of its primary biological activities, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. We consolidate quantitative data from multiple studies, provide detailed experimental methodologies for key assays, and visualize the underlying molecular mechanisms and experimental workflows. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of β-bisabolene.

Anticancer Properties

β-Bisabolene has demonstrated selective cytotoxic activity against various cancer cell lines, particularly those of breast cancer origin.[2][3] Its primary mechanism of action involves the induction of apoptosis, making it a promising candidate for further investigation as an anticancer agent.[2]

Mechanism of Action: Induction of Apoptosis

Studies have shown that the cytotoxic effects of β-bisabolene are a direct result of programmed cell death, or apoptosis.[2] Treatment of breast cancer cells with β-bisabolene leads to a significant increase in the activity of effector caspases, namely caspase-3 and caspase-7.[2][3] This activation is a hallmark of the apoptotic cascade. The process is further confirmed by Annexin V-propidium iodide staining, which identifies cells in the early and late stages of apoptosis.[2] In vivo studies on murine mammary tumors treated with β-bisabolene revealed an elevated number of pyknotic bodies and increased staining for cleaved caspase-3, corroborating the in vitro findings.[3]

Quantitative Cytotoxicity Data

The cytotoxic potency of β-bisabolene has been quantified using the half-maximal inhibitory concentration (IC50) metric. The compound shows selectivity for cancer cells over non-cancerous cell lines.[2][4]

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| Human | |||

| MCF-7 | Breast Cancer (ER+) | 66.91 | [2][5] |

| SKBR3 | Breast Cancer (HER2+) | 70.62 | [2][5] |

| BT474 | Breast Cancer (ER+/HER2+) | 74.3 | [2][5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 98.39 | [2][5] |

| MCF-10A | Non-tumorigenic Breast Epithelial | 114.3 | [2][4] |

| Murine | |||

| 4T1 | Mammary Carcinoma | 48.99 | [2][5] |

| MG1361 | Mammary Tumor | 65.49 | [2][4] |

| EpH4 | Normal Mammary Epithelial | >200 | [2][4] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of β-bisabolene in culture medium. Remove the old medium from the wells and add 100 µL of the β-bisabolene dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4M HCl, Triton X-100, and isopropanol) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from the medium-only wells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Anti-inflammatory Properties

β-Bisabolene exhibits significant anti-inflammatory and antioxidant effects. It effectively reduces the production of key pro-inflammatory mediators and modulates critical signaling pathways involved in the inflammatory response.[8]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory action of β-bisabolene is multi-faceted. It has been shown to decrease the expression of cyclooxygenase-2 (COX-2) and reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as nitric oxide (NO).[8] This activity is mediated through the downregulation of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9] Furthermore, β-bisabolene demonstrates antioxidant properties by upregulating the Keap1/Nrf2 pathway, which increases the expression of protective enzymes like NQO1 and HO-1.[8]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT Assay Protocol for Lab Use | PDF [scribd.com]

- 8. Study of the ameliorative effect of β-Bisabolene on ischemic stroke via COX-2 with the Keap1/Nrf2 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Bisabolene Derivatives: A Technical Guide to Synthesis, Biological Activity, and Industrial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabolene-type sesquiterpenoids are a diverse class of natural products exhibiting a wide array of biological activities and potential for industrial applications. This technical guide provides an in-depth overview of bisabolene (B7822174) derivatives, focusing on their synthesis, therapeutic applications, and role as biofuel precursors. It includes detailed experimental protocols for chemical synthesis and biological assays, quantitative data on their efficacy, and visual diagrams of key signaling pathways and experimental workflows to support advanced research and development.

Introduction

Bisabolene and its derivatives are monocyclic sesquiterpenoids widely distributed in both terrestrial and marine organisms, including plants, fungi, and sponges[1][2]. These compounds are characterized by a C15 backbone and exhibit significant structural diversity through variations in oxidation, cyclization, and halogenation[1][2]. This structural variety gives rise to a broad spectrum of pharmacological properties, including cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities[1][3][4]. Furthermore, the hydrogenated form, bisabolane (B3257923), has emerged as a promising "drop-in" advanced biofuel, comparable to D2 diesel[5][6]. This guide will explore both the therapeutic and industrial facets of bisabolene derivatives, providing the technical detail necessary for researchers in drug discovery and biochemical engineering.

Synthesis of Bisabolene Derivatives

The synthesis of bisabolene derivatives can be achieved through both chemical and biosynthetic routes. Chemical synthesis offers precise control over molecular structure for structure-activity relationship (SAR) studies, while microbial biosynthesis provides a scalable and sustainable production platform[7][8].

Chemical Synthesis: Palladium-Catalyzed Cross-Coupling

A versatile method for synthesizing aromatic bisabolene derivatives involves the palladium-catalyzed cross-coupling of organozinc reagents with aryl halides or triflates[6][9]. This approach was successfully used to accomplish the first total synthesis of (±)-curcuhydroquinone[9].

This protocol is adapted from the work of Vyvyan et al. (2004)[1][9]. It involves the Negishi coupling of a secondary alkylzinc reagent with a protected bromohydroquinone, followed by deprotection.

Step 1: Preparation of the Organozinc Reagent (1,5-dimethyl-4-hexenylzinc halide)

-

To a solution of 6-bromo-2-methyl-2-heptene (1.0 eq) in anhydrous THF, add activated zinc dust (1.2 eq).

-

Gently heat the mixture to initiate the reaction, then stir at room temperature for 2 hours to form the organozinc reagent.

Step 2: Palladium-Catalyzed Coupling

-

In a separate flask, dissolve 2,5-bis(methoxymethoxy)-bromobenzene (1.1 eq) and the catalyst Pd(dppf)Cl₂ (0.05 eq) in anhydrous THF.

-

Add the freshly prepared organozinc reagent solution from Step 1 to the catalyst mixture via cannula.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 12-16 hours until TLC or GC-MS analysis indicates consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the protected curcuhydroquinone.

Step 3: Deprotection

-

Dissolve the purified product from Step 2 in a mixture of methanol (B129727) and HCl (catalytic amount).

-

Stir the solution at room temperature for 4-6 hours.

-

Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by chromatography to yield (±)-curcuhydroquinone.

A generalized workflow for this type of chemical synthesis is illustrated below.

Microbial Biosynthesis

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae enables the high-titer production of bisabolene isomers from renewable feedstocks[5][7][8]. The general strategy involves introducing a bisabolene synthase gene (e.g., from Abies grandis) and engineering the native mevalonate (B85504) (MVA) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathways to increase the precursor pool of farnesyl pyrophosphate (FPP)[7][10].

This protocol outlines a typical lab-scale fed-batch fermentation and extraction process for producing α-bisabolene in engineered E. coli.

Step 1: Seed Culture Preparation

-

Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

-

Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

Step 2: Fermentation

-

Transfer the seed culture to 500 mL of defined fermentation medium in a 1 L bioreactor.

-

Maintain the culture at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen levels.

-

When the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8), induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Simultaneously, add an organic overlay (e.g., 10% v/v dodecane) to the culture to capture the volatile bisabolene product in situ, preventing evaporation and reducing cellular toxicity[11].

-

Reduce the temperature to 30°C and continue the fermentation for 48-72 hours, feeding with a concentrated glucose solution to maintain cell growth and production.

Step 3: Extraction and Quantification

-

After fermentation, allow the culture to settle, causing the dodecane (B42187) layer to separate.

-

Carefully pipette the dodecane layer from the top of the culture.

-

Centrifuge the collected dodecane phase to remove any remaining cells or debris.

-

Prepare samples for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Dilute an aliquot of the dodecane extract in a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., β-caryophyllene).

-

Quantify the bisabolene concentration by comparing its peak area to a standard curve of purified α-bisabolene[3].

Therapeutic Applications

Bisabolene derivatives have demonstrated significant potential in several therapeutic areas, most notably as anticancer and anti-inflammatory agents.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of bisabolene derivatives against a range of cancer cell lines[1][2]. For instance, γ-bisabolene induces apoptosis in human neuroblastoma cells, and β-bisabolene shows selective cytotoxicity against breast cancer cells[12][13].

One of the key mechanisms underlying the anticancer activity of derivatives like γ-bisabolene is the induction of apoptosis through the p53 signaling pathway[12]. Upon cellular stress induced by the compound, the tumor suppressor protein p53 is activated. Mitochondrial p53 can directly interact with anti-apoptotic Bcl-2 family proteins (like Bcl-xL), inhibiting their function. This leads to the activation of pro-apoptotic proteins Bax and Bak, which oligomerize and form pores in the mitochondrial outer membrane. This permeabilization results in the release of cytochrome c, activating the caspase cascade and executing programmed cell death[14].

The following table summarizes the cytotoxic activity (IC₅₀ values) of various bisabolene derivatives against different human cancer cell lines.

| Derivative Compound | Cancer Cell Line | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |

| γ-Bisabolene | Neuroblastoma (TE671) | 8.2 | - | [12] |

| β-Bisabolene | Breast (4T1) | - | 48.99 | [13] |

| β-Bisabolene | Breast (MCF-7) | - | 66.91 | [13] |

| β-Bisabolene | Breast (SKBR3) | - | 70.62 | [13] |

| Dimer Compound 58 | Liver (HepG-2) | - | 2.91 | [1][2] |

| Dimer Compound 60 | Cervical (Caski) | - | 12.40 | [1][2] |

| Sulfurated Compound 42 | Gastric (MKN-45) | - | 19.8 | [1][2] |

| Compound 119 | Prostate (DU-145) | 0.028 | - | [1][2] |

| Compound 119 | Prostate (C42B) | 0.052 | - | [1][2] |

MTT Assay for Cell Viability

-

Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the bisabolene derivative (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Annexin V/PI Assay for Apoptosis

-

Cell Treatment: Culture and treat cells with the bisabolene derivative as described for the MTT assay.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Anti-inflammatory Activity

Certain bisabolene derivatives exhibit potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO)[1][14]. β-Bisabolene, for example, has been shown to ameliorate microglial injury by reducing levels of pro-inflammatory cytokines.

β-Bisabolene exerts its anti-inflammatory and antioxidant effects by modulating the Keap1/Nrf2 and MAPK signaling pathways. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress or an activator like β-bisabolene, Keap1 is inhibited, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes like HO-1 and NQO1. Simultaneously, β-bisabolene can suppress the MAPK pathway (e.g., P38, ERK), which reduces the expression of pro-inflammatory enzymes like COX-2.

| Derivative/Activity | Target/Organism | Metric | Value | Reference |

| Anti-inflammatory | ||||

| Dicyclic Compound 141 | LPS-activated NO Production | IC₅₀ | 25.5 µM | [1][2] |

| Penicibisabolane 7 | LPS-activated NO Production | Inhibition | >50% at 20 µM | [14] |

| Penicibisabolane 13 | LPS-activated NO Production | Inhibition | >50% at 20 µM | [14] |

| Antimicrobial | ||||

| Compound 61 | Micrococcus luteus | MIC | 1.0 µg/mL | [1][2] |

| Compound 61 | V. alginolyticus | MIC | 2.0 µg/mL | [1][2] |

| Halogenated Cmpd. 65 | Staphylococcus aureus | MIC | 26.8 µg/mL | [1][2] |

| Halogenated Cmpd. 66 | Staphylococcus aureus | MIC | 15.4 µg/mL | [1][2] |

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of the bisabolene derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and co-incubate with the compound for 24 hours.

-

Supernatant Collection: Collect 100 µL of the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

-

Incubation and Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 550 nm.

-

Quantification: Determine the nitrite (B80452) concentration (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve.

Application as an Advanced Biofuel

The hydrogenated form of bisabolene, known as bisabolane, has been identified as a high-performance biosynthetic alternative to D2 diesel fuel[5]. Its chemical structure provides advantageous fuel properties, particularly for cold-weather performance[6].

Quantitative Data: Biofuel Properties of Bisabolane

| Fuel Property | Bisabolane | D2 Diesel | Biodiesel | Reference |

| Derived Cetane Number (DCN) | 41.9 | 40 - 55 | ~50 | [6] |

| Cloud Point | -78 °C | -35 °C | -3 °C | [6] |

| Boiling Point | 260 - 262 °C | - | - | |

| Density | 0.86 g/mL | - | - |

The extremely low cloud point of bisabolane makes it an excellent candidate for a standalone diesel replacement or as a cold-weather additive to improve the performance of conventional diesel and biodiesel fuels[6]. The production of its precursor, bisabolene, in engineered microbes offers a sustainable route to this advanced biofuel from renewable resources[5][10].

Conclusion and Future Outlook

Bisabolene derivatives represent a rich and versatile class of sesquiterpenoids with significant untapped potential. In the pharmaceutical realm, their potent cytotoxic and anti-inflammatory activities, coupled with specific mechanisms of action, make them attractive lead compounds for drug development. Further SAR studies, enabled by efficient chemical synthesis, are needed to optimize their therapeutic index. In the industrial sector, the microbial production of bisabolene as a precursor to bisabolane fuel is a compelling example of how synthetic biology can provide sustainable solutions to global energy demands. Future research should focus on optimizing fermentation yields and developing cost-effective downstream processing to make microbial bisabolene production economically viable at an industrial scale. The continued exploration of this compound class promises to yield novel solutions in both medicine and renewable energy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. (-)-α-Bisabolol GC sample preparation [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of aromatic bisabolene natural products via palladium-catalyzed cross-couplings of organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A new sesquiterpene synthase catalyzing the formation of (R)-β-bisabolene from medicinal plant Colquhounia coccinea var. mollis and its anti-adipogenic and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

A Technical Guide to Sesquiterpene Synthases for Bisabolene Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of sesquiterpene synthases involved in the production of bisabolene (B7822174), a valuable sesquiterpene with applications in biofuels, pharmaceuticals, and fragrances. This document details the enzymes responsible for bisabolene synthesis, their catalytic mechanisms, and strategies for enhancing their production through metabolic engineering. It also provides detailed experimental protocols and quantitative data to aid researchers in this field.

Introduction to Bisabolene and Sesquiterpene Synthases

Bisabolene is a monocyclic sesquiterpene with several isomers, including α-, β-, and γ-bisabolene. Its hydrogenated form, bisabolane, is a promising "drop-in" biofuel with properties similar to D2 diesel.[1] Beyond biofuels, bisabolene and its derivatives exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making them attractive for pharmaceutical and cosmetic applications.[2][3]

The biosynthesis of bisabolene is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). These enzymes utilize farnesyl diphosphate (B83284) (FPP) as a substrate and, through a series of complex carbocation-driven cyclization reactions, generate the diverse skeletons of sesquiterpenes.[4][5] Understanding the structure, function, and regulation of these synthases is critical for harnessing their potential for industrial-scale production of bisabolene.

Key Sesquiterpene Synthases in Bisabolene Production

Several sesquiterpene synthases with the ability to produce bisabolene have been identified from various organisms, primarily plants and fungi. The following table summarizes key quantitative data for some of the well-characterized bisabolene synthases.

| Enzyme | Source Organism | Primary Product(s) | Host for Heterologous Expression | Titer |

| AgBIS | Abies grandis | α-bisabolene | E. coli, S. cerevisiae, Y. lipolytica, M. acetivorans | >900 mg/L (shake flask in E. coli and S. cerevisiae), 1.1 g/L (fed-batch in P. pastoris), 15.5 g/L (fed-batch in Y. lipolytica), 18.6 g/L (fed-batch in S. cerevisiae), 10.6 mg/L (M. acetivorans)[1][2][3][6][7][8][9] |

| SydA | Aspergillus puulaauensis | A new bisabolene-type sesquiterpene | A. nidulans | Not reported |

| AcTPS5 | Unknown | γ-bisabolene | S. cerevisiae | 584.14 mg/L (shake flask), 2.69 g/L (fed-batch)[3] |

| CcTPS2 | Colquhounia coccinea var. mollis | (R)-β-bisabolene | E. coli | 17 mg/L (shake flask)[10] |

| NvTPS | Nezara viridula | (+)-(S,Z)-α-bisabolene | In vitro | Not applicable[11] |

Catalytic Mechanism and Structural Insights

The catalytic mechanism of sesquiterpene synthases is a fascinating process involving the ionization of FPP to form a farnesyl cation, followed by a series of cyclizations, rearrangements, and termination steps. The structure of the enzyme's active site plays a crucial role in guiding these reactions to produce specific sesquiterpene products.

For instance, the crystal structure of α-bisabolene synthase from Abies grandis (AgBIS) has been resolved, providing valuable insights into its catalytic mechanism.[1] The enzyme features a classic Class I terpene synthase fold and a catalytic pocket that facilitates the cyclization of FPP into the bisabolyl cation intermediate, which is then deprotonated to yield α-bisabolene.[1]

Structural and mutagenesis studies on enzymes like SydA have revealed key amino acid residues that are critical for determining the product profile, including the formation of mono-, bi-, and tricyclic sesquiterpenes.[4][5] This knowledge is instrumental for protein engineering efforts aimed at altering product specificity or enhancing catalytic efficiency.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed in the study of sesquiterpene synthases for bisabolene production.

Heterologous Expression and Protein Purification

Objective: To produce and purify recombinant sesquiterpene synthase for in vitro characterization.

Protocol (Example for E. coli expression):

-

Gene Cloning: The codon-optimized gene encoding the sesquiterpene synthase is cloned into an expression vector (e.g., pET vector with an N-terminal His6-tag).

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C with shaking.

-

Induction: The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 16-18°C) overnight to enhance soluble protein expression.[12][13]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 25 mM imidazole (B134444), 10% glycerol, 1 mM PMSF).[14] The cells are lysed by sonication or using a cell disruptor.[12][14]

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Protein Characterization: The purity of the protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and product profile of the purified sesquiterpene synthase.

Protocol:

-

Reaction Setup: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture (e.g., 500 µL) contains a buffer (e.g., 50 mM HEPES, pH 7.5), a divalent cation cofactor (e.g., 5 mM MgCl2), dithiothreitol (B142953) (DTT), the purified enzyme (e.g., 1-5 µg), and the substrate, farnesyl diphosphate (FPP).[15]

-

Substrate Addition: The reaction is initiated by the addition of FPP (e.g., 40 µM).[15]

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 2 hours).[12][15]

-

Product Extraction: After incubation, the reaction products are extracted with an organic solvent (e.g., n-hexane or pentane). An internal standard (e.g., nonyl acetate) can be added before extraction for quantification.[16]

-

Analysis: The organic extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the bisabolene isomers and any other sesquiterpene products.[16]

Product Analysis by GC-MS

Objective: To separate, identify, and quantify the products of the enzyme assay.

Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used for terpene analysis.[17] For separating enantiomers, a chiral column may be required.[16]

-

GC Conditions:

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are collected over a specific mass range (e.g., m/z 40-400).

-

Data Analysis: The retention times and mass spectra of the products are compared with those of authentic standards and/or with mass spectral libraries (e.g., NIST) for identification.[13] Quantification is performed by integrating the peak areas and comparing them to the internal standard.

Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

Objective: To rapidly express and functionally characterize sesquiterpene synthase genes in a plant system.

Protocol:

-

Vector Construction: The gene of interest is cloned into a binary vector suitable for Agrobacterium-mediated transformation.

-

Agrobacterium Transformation: The binary vector is introduced into an Agrobacterium tumefaciens strain (e.g., GV3101).[18]

-

Infiltration: A suspension of the transformed Agrobacterium is infiltrated into the leaves of N. benthamiana plants using a needleless syringe.[19][20] Co-infiltration with a strain carrying a suppressor of gene silencing (e.g., p19) can enhance expression levels.

-

Incubation: The infiltrated plants are incubated for 3-5 days to allow for transient gene expression.[20]

-

Metabolite Extraction and Analysis: The infiltrated leaf tissue is harvested, and the sesquiterpene products are extracted using an organic solvent and analyzed by GC-MS as described above.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate key processes in bisabolene production and analysis.

Caption: Biosynthetic pathway for bisabolene production via the Mevalonate (MVA) pathway.

Caption: Experimental workflow for the characterization of a sesquiterpene synthase.

Caption: Workflow for transient expression of a sesquiterpene synthase in N. benthamiana.

Metabolic Engineering Strategies for Enhanced Production

To achieve economically viable production of bisabolene, it is often necessary to engineer the metabolism of the host organism. Key strategies include:

-

Overexpression of the Mevalonate (MVA) Pathway: The MVA pathway provides the precursor FPP. Overexpressing key enzymes in this pathway, such as HMG-CoA reductase (HMGR), can increase the intracellular pool of FPP available for bisabolene synthesis.[19]

-

Downregulation of Competing Pathways: Pathways that also utilize FPP, such as sterol biosynthesis, can be downregulated to channel more precursor towards bisabolene production.

-

Compartmentalization: Targeting the biosynthetic pathway to specific cellular compartments, such as the peroxisome or mitochondria, can isolate it from competing pathways and provide a more favorable environment for synthesis.[3][6][21]

-

Codon Optimization: Optimizing the codon usage of the synthase gene for the specific expression host can improve translation efficiency and protein expression levels.

-

Process Optimization: Optimizing fermentation conditions, such as temperature, pH, and media composition, can significantly enhance product titers.[7][9]

Conclusion

Sesquiterpene synthases are a diverse and powerful class of enzymes with immense potential for the sustainable production of valuable chemicals like bisabolene. Through a combination of enzyme discovery, protein engineering, and metabolic engineering of microbial hosts, significant progress has been made in achieving high-titer production of bisabolene. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers working to further advance this exciting field. Continued research into the structure and function of these enzymes will undoubtedly unlock new opportunities for the bio-based production of a wide range of valuable sesquiterpenes.

References

- 1. Structure of a three-domain sesquiterpene synthase: a prospective target for advanced biofuels production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterization and Engineering of a Bisabolene Synthase Reveal an Unusual Hydride Shift and Key Residues Critical for Mono-, Bi-, and Tricyclic Sesquiterpenes Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Production of the Sesquiterpene Bisabolene From One- and Two-Carbon Compounds in Engineered Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new sesquiterpene synthase catalyzing the formation of (R)-β-bisabolene from medicinal plant Colquhounia coccinea var. mollis and its anti-adipogenic and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An IDS-Type Sesquiterpene Synthase Produces the Pheromone Precursor (Z)-α-Bisabolene in Nezara viridula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of the sesquiterpene synthase AcTPS1 and high production of (–)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation and Characterization of Two Monoterpene Synthases and a Sesquiterpene Synthase from Asarum heterotropoides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protonation of a Neutral (S)-β-Bisabolene Intermediate Is Involved in (S)-β-Macrocarpene Formation by the Maize Sesquiterpene Synthases TPS6 and TPS11 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. agrobacterium-mediated transient expression: Topics by Science.gov [science.gov]

- 19. Engineering terpenoid production through transient expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Mechanistic pathways from the bisabolyl cation to other sesquiterpenes

An In-depth Technical Guide on the Mechanistic Pathways to Diverse Sesquiterpene Skeletons

For Researchers, Scientists, and Drug Development Professionals

The (1R)-bisabolyl cation is a critical carbocation intermediate in the biosynthesis of a vast and structurally diverse class of natural products known as sesquiterpenes. Generated from the cyclization of (2Z,6E)-farnesyl diphosphate (B83284) (FPP), this monocyclic cation serves as a central hub, branching into a complex web of intricate carbocation rearrangements, including hydride shifts, alkyl shifts, and further cyclizations. These transformations, often guided by the active site of specific terpene synthase enzymes, lead to the formation of a wide array of bicyclic and tricyclic sesquiterpene scaffolds. This guide provides a detailed exploration of these mechanistic pathways, supported by quantitative data, experimental protocols, and visual representations of the complex chemical cascades.

Mechanistic Pathways from the Bisabolyl Cation

The journey from the bisabolyl cation to various sesquiterpenes is a testament to the elegance and complexity of carbocation chemistry in nature. Quantum chemical calculations have been instrumental in elucidating the intricate potential energy surfaces and identifying the low-energy pathways that connect the bisabolyl cation to a multitude of sesquiterpene products.[1][2][3] These pathways are characterized by a series of rearrangements that ultimately lead to the formation of distinct carbon skeletons.

A key initial step for many pathways is a 1,2-hydride shift, which can be followed by further cyclizations and rearrangements. The conformation of the bisabolyl cation within the enzyme's active site plays a crucial role in dictating which of the many possible reaction channels is favored.[4] Terpene synthase enzymes act as chaperones, pre-organizing the substrate and stabilizing specific carbocation intermediates to steer the reaction towards a particular product or a specific distribution of products.[4]

Below are diagrammatic representations of the key mechanistic pathways from the bisabolyl cation to several prominent classes of sesquiterpenes.

Quantitative Data on Sesquiterpene Production

The product distribution of sesquiterpene synthases can vary significantly depending on the specific enzyme, reaction conditions such as temperature, and the presence of cofactors. The following tables summarize available quantitative data for several well-characterized sesquiterpene synthases that proceed through a bisabolyl cation intermediate.

| Enzyme | Organism | Major Product | Major Product Yield (%) | Minor Products | Reference |

| Trichodiene Synthase | Fusarium sporotrichioides | Trichodiene | 89 | At least five other sesquiterpenes | [5] |

| 5-epi-aristolochene Synthase (TEAS) | Nicotiana tabacum | (+)-5-epi-aristolochene | 78.9 (at room temp.) | (+)-Germacrene A, (-)-4-epi-eremophilene, and 22 other hydrocarbons | [2] |

| epi-Isozizaene Synthase (EIZS) | Streptomyces coelicolor | epi-Isozizaene | 79 (at 30°C) | β-Farnesene, Zizaene, and other sesquiterpenes | [6][7] |

Table 1: Product Distribution of Selected Sesquiterpene Synthases.

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| Vetispiradiene Synthase (HVS) | (2E,6E)-FPP | 3.5 | 0.02-0.04 | 5,700-11,400 | [8] |

| Chimeric Synthase (CH3) | (2E,6E)-FPP | 0.7 | 0.02-0.04 | 28,600-57,100 | [8] |

| Chimeric Synthase (CH4) | (2E,6E)-FPP | 0.4 | 0.02-0.04 | 50,000-100,000 | [8] |

Table 2: Kinetic Parameters of Vetispiradiene Synthase and Chimeric Mutants.

Experimental Protocols

Expression and Purification of Recombinant Sesquiterpene Synthases

A common method for obtaining sufficient quantities of sesquiterpene synthases for in vitro studies is through heterologous expression in Escherichia coli.

Methodology:

-

Gene Cloning: The gene encoding the sesquiterpene synthase of interest is cloned into a suitable bacterial expression vector, often containing a polyhistidine-tag for purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). The cells are cultured to a desired optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Clarification: The bacterial cells are harvested and lysed, for example, by sonication. The cell lysate is then centrifuged to pellet cell debris, and the soluble protein fraction is collected.

-

Affinity Chromatography: The soluble fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted.

-

Desalting and Concentration: The purified protein is desalted into a suitable storage buffer using methods like dialysis or a desalting column. The protein concentration is determined using a standard method like the Bradford assay.

In Vitro Terpene Synthase Assay

This assay is used to determine the activity and product profile of a purified sesquiterpene synthase.

Methodology:

-

Reaction Mixture Preparation: A standard reaction mixture is prepared containing a buffer (e.g., 25 mM HEPES, pH 7.4), the substrate farnesyl diphosphate (FPP), a divalent metal cofactor (typically MgCl2), and a reducing agent (e.g., dithiothreitol).[9]

-

Enzyme Addition: A known amount of the purified sesquiterpene synthase is added to the reaction mixture to initiate the reaction.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Product Extraction: The volatile sesquiterpene products are extracted from the aqueous reaction mixture using an organic solvent overlay (e.g., hexane (B92381) or dodecane). An internal standard is often added to the organic layer for quantitative analysis.

-

Analysis: The organic extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the sesquiterpene products.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sesquiterpenes

GC-MS is the primary analytical technique for the separation, identification, and quantification of volatile sesquiterpenes.

Methodology:

-

Injection: A small volume of the organic extract from the enzyme assay is injected into the GC.

-

Separation: The sesquiterpenes are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or chiral column). A temperature gradient is typically used to achieve optimal separation.

-

Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The compounds are ionized (typically by electron impact), and the resulting fragmentation patterns (mass spectra) are recorded. The identity of each sesquiterpene is determined by comparing its mass spectrum and retention time to those of authentic standards or to entries in a mass spectral library (e.g., NIST).

-

Quantification: The amount of each product can be quantified by integrating the peak area in the total ion chromatogram and comparing it to the peak area of the internal standard.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique to trace the fate of specific atoms during the complex rearrangements in sesquiterpene biosynthesis.

Methodology:

-

Synthesis of Labeled Substrate: Farnesyl diphosphate is synthesized with isotopic labels (e.g., 13C or 2H) at specific positions.

-

Enzymatic Reaction: The labeled FPP is used as a substrate in an in vitro terpene synthase assay.

-

Product Isolation and Analysis: The resulting sesquiterpene products are isolated and analyzed by NMR spectroscopy and/or mass spectrometry.

-

Mechanistic Interpretation: The position of the isotopic labels in the final products provides direct evidence for specific hydride shifts, alkyl shifts, and cyclization events, allowing for the validation or refinement of proposed mechanistic pathways.[10]

Conclusion

The bisabolyl cation stands as a pivotal intermediate in the biosynthesis of a vast number of sesquiterpenes. The intricate and often enzyme-controlled rearrangements that it undergoes highlight the sophistication of nature's synthetic machinery. A thorough understanding of these mechanistic pathways, supported by quantitative data and robust experimental methodologies, is crucial for researchers in natural product chemistry, enzymology, and drug development. This knowledge not only deepens our appreciation for the chemical diversity of the natural world but also provides a foundation for the chemo- and biocatalytic synthesis of novel and valuable molecules.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioinf.boku.ac.at [bioinf.boku.ac.at]

- 5. Structure of Epi-Isozizaene Synthase from Streptomyces coelicolor A3(2), a Platform for New Terpenoid Cyclization Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Engineering of a Sesquiterpene Cyclase to Generate an Alcohol Product: Conversion of epi-Isozizaene Synthase into α-Bisabolol Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the Sesquiterpene Antibiotic Albaflavenone in Streptomyces coelicolor. Mechanism and Stereochemistry of the Enzymatic Formation of Epi-isozizaene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pre-steady-state study of recombinant sesquiterpene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Crucial Role of Bisabolene in the Chemical Crosstalk Between Plants and Insects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate and ongoing dialogue between plants and insects, a vast vocabulary of chemical compounds underpins their interactions. Among these, the sesquiterpene bisabolene (B7822174) has emerged as a significant mediator, influencing insect behavior and playing a pivotal role in plant defense mechanisms. This technical guide provides a comprehensive overview of the chemical ecology of bisabolene, detailing its biosynthesis, its function as both a plant defense compound and an insect pheromone precursor, and the experimental methodologies used to study these interactions. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this multifaceted chemical communication.

Bisabolene in Plant Defense: A Response to Herbivory

Plants are not passive victims of herbivory. They possess a sophisticated arsenal (B13267) of defenses, many of which are chemical in nature. Bisabolene isomers, particularly (E)-α-bisabolene, (E)-β-bisabolene, and (Z)-γ-bisabolene, are frequently synthesized and emitted by plants in response to insect feeding. These volatile organic compounds (VOCs) can act directly as deterrents or toxins to herbivores, or indirectly by attracting the natural enemies of the attacking insects, a phenomenon known as "indirect defense".

Herbivore-Induced Bisabolene Emission

The production of bisabolene is often not constitutive but is instead induced by the mechanical damage and chemical elicitors present in the saliva of feeding insects. This induction is a tightly regulated process, ensuring that the plant allocates resources to defense only when necessary. The quantity and specific isomer of bisabolene emitted can vary depending on the plant species, the herbivore, and environmental conditions.

| Plant Species | Herbivore | Bisabolene Isomer(s) Detected | Emission Rate (ng/g FW/h) | Reference |

| Abies grandis (Grand Fir) | Wounding | (E)-α-bisabolene | Not specified | [1](2) |

| Sorghum bicolor (Sorghum) | Insect damage | β-bisabolene, (Z)-γ-bisabolene | Not specified | [3](4) |

| Tomato (Solanum lycopersicum) | Tuta absoluta | α-bisabolene, β-bisabolene | Significantly higher than control | [5](5) |

| Red Clover (Trifolium pratense) | Spodoptera littoralis | β-bisabolene | Increased upon herbivory | [6](6) |

Biosynthesis of Bisabolene in Plants

In plants, bisabolene is synthesized via the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids. The pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and culminates in the production of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes. Specific terpene synthases, namely bisabolene synthases (BS), then catalyze the cyclization of FPP to form the various bisabolene isomers. The expression of these synthase genes is often upregulated in response to herbivore-induced signaling cascades.

Figure 1. Biosynthesis of bisabolene isomers in plants via the MEP pathway.

Signaling Pathway for Herbivore-Induced Bisabolene Production

Insect feeding triggers a complex signaling cascade within the plant that leads to the production of defensive compounds like bisabolene. This process is primarily mediated by the phytohormone jasmonic acid (JA) and its biologically active conjugate, jasmonoyl-isoleucine (JA-Ile).

-

Elicitor Recognition : Herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs) are recognized by plant cell surface receptors.

-

Early Signaling Events : This recognition triggers rapid downstream events, including ion fluxes (e.g., Ca²⁺ influx), the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[7](7)

-

Jasmonate Biosynthesis and Signaling : These early signals stimulate the biosynthesis of JA. JA is then converted to JA-Ile, which binds to its receptor, the F-box protein CORONATINE INSENSITIVE1 (COI1), part of the SCF(COI1) ubiquitin E3 ligase complex.[8](8)

-